molecular formula C17H19F3N4O B5968877 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine

1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine

货号: B5968877
分子量: 352.35 g/mol
InChI 键: GZOPMTDQTCQXNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

作用机制

TAK-659 binds to the active site of 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine, inhibiting its activity and downstream signaling pathways. This leads to decreased survival and proliferation of B-cells, as well as increased apoptosis. TAK-659 has also been shown to inhibit the activation of NF-κB and AKT, which are key mediators of B-cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell lines and primary B-cells from patients with B-cell malignancies. In addition, TAK-659 has demonstrated a decrease in the number of circulating B-cells in preclinical studies. TAK-659 has also been shown to have minimal effects on T-cells and natural killer cells, indicating a selective targeting of B-cells.

实验室实验的优点和局限性

One of the advantages of using TAK-659 in lab experiments is its potency and selectivity for 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine inhibition. TAK-659 has also shown synergistic effects with other targeted therapies, making it a potential candidate for combination therapy. However, one limitation of using TAK-659 is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

未来方向

For TAK-659 research include clinical trials for its use as a therapeutic agent for B-cell malignancies. In addition, further studies are needed to investigate the potential for combination therapy with other targeted therapies. The development of more potent and selective 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine inhibitors is also an area of future research.

合成方法

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 4-(trifluoromethoxy)benzylamine with 2-chloropyrimidine to yield the intermediate 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]amine. The piperidine ring is then introduced through a reductive amination reaction with 3,4-dimethoxyphenylacetaldehyde. The final product is obtained through purification and crystallization steps.

科学研究应用

TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, TAK-659 has shown potent inhibition of 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine activity and induction of apoptosis in B-cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

属性

IUPAC Name

1-pyrimidin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)25-15-6-4-13(5-7-15)11-23-14-3-1-10-24(12-14)16-21-8-2-9-22-16/h2,4-9,14,23H,1,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOPMTDQTCQXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。